molecular formula C9H9ClO3S B1379213 4-Cyclopropoxybenzenesulfonyl chloride CAS No. 1208075-87-9

4-Cyclopropoxybenzenesulfonyl chloride

Cat. No.: B1379213
CAS No.: 1208075-87-9
M. Wt: 232.68 g/mol
InChI Key: QGAAZWFQNDVAFB-UHFFFAOYSA-N
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Description

4-Cyclopropoxybenzenesulfonyl chloride is an organic compound with the molecular formula C9H9ClO3S. It is a sulfonyl chloride derivative, characterized by the presence of a cyclopropoxy group attached to the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Cyclopropoxybenzenesulfonyl chloride can be synthesized through the reaction of 4-cyclopropoxybenzenesulfonic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where the sulfonic acid is treated with an excess of thionyl chloride, resulting in the formation of the sulfonyl chloride derivative.

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors and controlled environments to ensure the purity and yield of the product. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropoxybenzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Hydrolysis: In the presence of water, it hydrolyzes to form 4-cyclopropoxybenzenesulfonic acid and hydrochloric acid.

Common Reagents and Conditions:

    Amines: Reacts under mild conditions to form sulfonamides.

    Alcohols: Reacts under basic conditions to form sulfonate esters.

    Thiols: Reacts under neutral or slightly basic conditions to form sulfonothioates.

Major Products:

    Sulfonamides: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Sulfonothioates: Formed from the reaction with thiols.

Scientific Research Applications

4-Cyclopropoxybenzenesulfonyl chloride is utilized in various scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamide and sulfonate derivatives.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: Applied in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-cyclopropoxybenzenesulfonyl chloride involves its reactivity as a sulfonyl chloride. It acts as an electrophile, reacting with nucleophiles to form various sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

    Benzenesulfonyl Chloride: Similar structure but lacks the cyclopropoxy group.

    4-Methoxybenzenesulfonyl Chloride: Similar structure with a methoxy group instead of a cyclopropoxy group.

    4-Chlorobenzenesulfonyl Chloride: Similar structure with a chlorine atom instead of a cyclopropoxy group.

Uniqueness: 4-Cyclopropoxybenzenesulfonyl chloride is unique due to the presence of the cyclopropoxy group, which can influence its reactivity and the properties of the derivatives formed. This structural feature can lead to different steric and electronic effects compared to other sulfonyl chlorides, making it valuable for specific synthetic applications.

Properties

IUPAC Name

4-cyclopropyloxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3S/c10-14(11,12)9-5-3-8(4-6-9)13-7-1-2-7/h3-7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGAAZWFQNDVAFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=CC=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Cyclopropoxybenzenesulfonyl chloride
4-Cyclopropoxybenzenesulfonyl chloride
Cyclopropyl phenyl ether
4-Cyclopropoxybenzenesulfonyl chloride
4-Cyclopropoxybenzenesulfonyl chloride
Reactant of Route 5
4-Cyclopropoxybenzenesulfonyl chloride
Reactant of Route 6
4-Cyclopropoxybenzenesulfonyl chloride

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